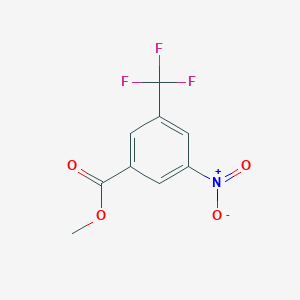
Methyl 3-nitro-5-(trifluoromethyl)benzoate
Overview
Description
Methyl 3-nitro-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6F3NO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a nitro group at the 3-position and a trifluoromethyl group at the 5-position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Mechanism of Action
Mode of Action
It’s known that nitroaromatic compounds can undergo reduction reactions in biological systems, potentially leading to the formation of reactive species .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways. Nitroaromatic compounds can participate in various biochemical reactions, but the exact pathways influenced by Methyl 3-nitro-5-(trifluoromethyl)benzoate remain to be elucidated .
Pharmacokinetics
Some general properties can be inferred from its structure :
- Absorption : The compound is predicted to have high gastrointestinal absorption .
- Distribution : It is predicted to be able to cross the blood-brain barrier, suggesting wide distribution in the body .
- Metabolism : The compound is not a substrate for P-glycoprotein, suggesting it may not be actively transported out of cells . It is predicted to inhibit CYP1A2 and CYP2C19, which could impact the metabolism of other drugs .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research on this compound .
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, including its stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors .
Transport and Distribution
It is known that the compound can interact with various transporters and binding proteins .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitration of Methyl 5-(trifluoromethyl)benzoate: The synthesis of Methyl 3-nitro-5-(trifluoromethyl)benzoate can be achieved by nitrating Methyl 5-(trifluoromethyl)benzoate. This involves the reaction of Methyl 5-(trifluoromethyl)benzoate with a nitrating mixture (typically a combination of concentrated sulfuric acid and nitric acid) under controlled temperature conditions to introduce the nitro group at the 3-position.
Fluorination of Methyl 3-nitrobenzoate: Another method involves the fluorination of Methyl 3-nitrobenzoate using trifluoromethylating agents such as trifluoromethyl iodide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Reduction: Methyl 3-nitro-5-(trifluoromethyl)benzoate can undergo reduction reactions to convert the nitro group to an amino group, forming Methyl 3-amino-5-(trifluoromethyl)benzoate. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group in this compound can be hydrolyzed to form the corresponding carboxylic acid, 3-nitro-5-(trifluoromethyl)benzoic acid, using aqueous base or acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: Methyl 3-amino-5-(trifluoromethyl)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-nitro-5-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Methyl 3-nitro-5-(trifluoromethyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the synthesis of drug candidates, especially those requiring trifluoromethyl groups for enhanced metabolic stability and bioavailability.
Material Science: It is utilized in the development of materials with specific electronic properties due to the presence of the trifluoromethyl group.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-nitrobenzoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Methyl 5-(trifluoromethyl)benzoate: Lacks the nitro group, affecting its reactivity and applications.
3-nitro-5-(trifluoromethyl)benzoic acid: The carboxylic acid analog of Methyl 3-nitro-5-(trifluoromethyl)benzoate.
Uniqueness
This compound is unique due to the presence of both the nitro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a useful compound in pharmaceutical research.
Properties
IUPAC Name |
methyl 3-nitro-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO4/c1-17-8(14)5-2-6(9(10,11)12)4-7(3-5)13(15)16/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGZRXWZOZSBED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596700 | |
| Record name | Methyl 3-nitro-5-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22227-63-0 | |
| Record name | Methyl 3-nitro-5-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
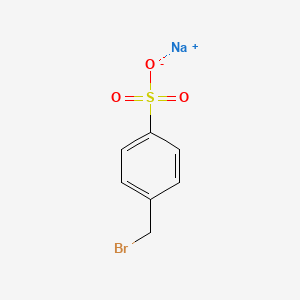
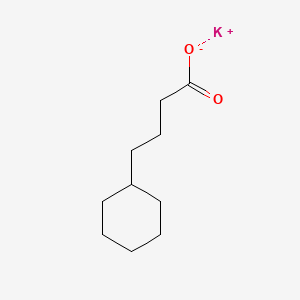

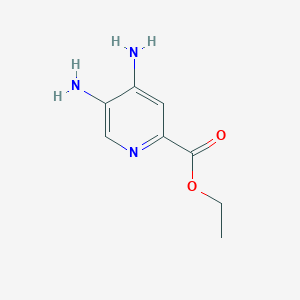

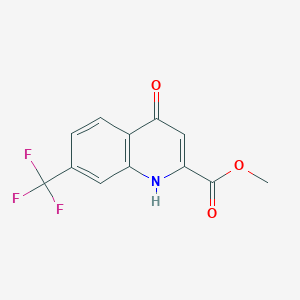

![Methyl thieno[3,2-C]pyridine-2-carboxylate](/img/structure/B1603606.png)



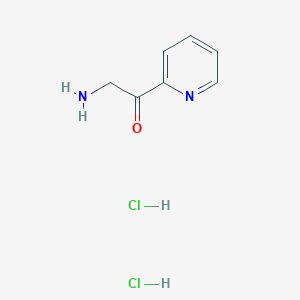
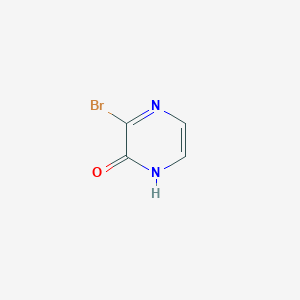
![2,3-Difluoro-1-methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene](/img/structure/B1603613.png)
